molecular formula C26H26O5 B8234336 (3aR,4R,5R,6aS)-2-Oxo-4-((R,E)-3-oxo-4-(m-tolyl)pent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate

(3aR,4R,5R,6aS)-2-Oxo-4-((R,E)-3-oxo-4-(m-tolyl)pent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate

Katalognummer: B8234336
Molekulargewicht: 418.5 g/mol
InChI-Schlüssel: MONDYFAKWOYPBX-HSBJULJRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a cyclopenta[b]furan derivative with a benzoate ester at the 5-position and a substituted pentenyl chain at the 4-position. Its core structure consists of a bicyclic system (cyclopenta[b]furan) fused with a lactone (2-oxo group). The (3aR,4R,5R,6aS) stereochemistry defines its three-dimensional conformation, critical for biological interactions. The (R,E)-configured pentenyl side chain contains a ketone (3-oxo) and a meta-methylphenyl (m-tolyl) group, which enhances lipophilicity and may influence receptor binding. The benzoate ester contributes to stability and modulates solubility.

Eigenschaften

IUPAC Name

[(3aR,4R,5R,6aS)-4-[(E,4R)-4-(3-methylphenyl)-3-oxopent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26O5/c1-16-7-6-10-19(13-16)17(2)22(27)12-11-20-21-14-25(28)30-24(21)15-23(20)31-26(29)18-8-4-3-5-9-18/h3-13,17,20-21,23-24H,14-15H2,1-2H3/b12-11+/t17-,20-,21-,23-,24+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONDYFAKWOYPBX-HSBJULJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)C(=O)C=CC2C(CC3C2CC(=O)O3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H](C)C(=O)/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2CC(=O)O3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (3aR,4R,5R,6aS)-2-Oxo-4-((R,E)-3-oxo-4-(m-tolyl)pent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate is a complex organic molecule with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C24H22O6
Molecular Weight: 406.43 g/mol
CAS Number: 51638-91-6

The structure of the compound includes a cyclopentafuran core, which is known for its diverse biological activities. The presence of various functional groups enhances its potential as a therapeutic agent.

Synthesis

The synthesis typically involves multi-step organic reactions, starting from simpler precursors. Key methods include:

  • Cyclization Reactions: Formation of the cyclopentafuran structure under acidic or basic conditions.
  • Esterification: Introduction of the benzoate group through esterification reactions.
  • Purification Techniques: Use of chromatography to achieve high purity.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested: MCF7 (breast cancer), HT-29 (colon cancer), and M21 (melanoma).
  • Mechanism of Action: It appears to disrupt the cell cycle at the G2/M phase and bind to the colchicine-binding site on β-tubulin, leading to cytoskeletal disruption and apoptosis in cancer cells .

Anti-inflammatory Effects

In addition to anticancer properties, preliminary studies suggest that the compound may possess anti-inflammatory effects. This is hypothesized to be due to its ability to modulate inflammatory pathways and inhibit pro-inflammatory cytokines.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in cancer progression.
  • Receptor Binding: The compound can interact with various receptors, modulating their activity and influencing cellular signaling pathways.
  • Angiogenesis Inhibition: Studies show potential in blocking angiogenesis, which is crucial for tumor growth and metastasis .

Study 1: Antiproliferative Activity Assessment

A study evaluated the antiproliferative effects of this compound on multiple cancer cell lines. Results demonstrated that it significantly inhibited cell growth in a dose-dependent manner, with IC50 values in the nanomolar range for several tested lines .

Study 2: In Vivo Tumor Growth Inhibition

In chick chorioallantoic membrane assays, the compound showed promising results in inhibiting tumor growth and angiogenesis comparable to established chemotherapeutic agents like combretastatin A-4. This suggests its potential for further development as an anticancer drug.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
BenzofuranSimple furan derivativeModerate anti-inflammatory
Furan DerivativesVarious substituentsDiverse reactivity but less potent than current compound

The unique combination of functional groups in (3aR,4R,5R,6aS)-2-Oxo-4... sets it apart from simpler derivatives like benzofuran and other furan derivatives.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to six analogs (Table 1) with variations in side chains, substituents, and stereochemistry.

Compound CAS No. Molecular Formula Molecular Weight Key Substituents Biological Notes References
Target Compound - C₂₈H₂₈O₆* ~460† m-tolyl, 3-oxo pentenyl, benzoate Hypothesized prostaglandin analog
[(3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl] benzoate 55444-68-3 C₂₅H₂₆O₅ 406.47 Phenyl, 3-hydroxy pentenyl, benzoate Intermediate in antiglaucoma drug synthesis
[(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxo-5-(3-(trifluoromethyl)phenyl)pent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl] benzoate 294856-03-4 C₂₈H₂₅F₃O₅ 498.50 3-(Trifluoromethyl)phenyl, 3-oxo pentenyl, benzoate Enhanced electron-withdrawing effects
[(3aR,4R,5R,6aS)-4-((E,3S)-3-Hydroxy-5-phenylpent-1-enyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl] 4-phenylbenzoate 41639-73-0 C₃₁H₃₀O₅ 494.57 Biphenyl, 3-hydroxy pentenyl Impurity reference in antiglaucoma drug development
Corey aldehyde benzoate 39746-01-5 C₁₅H₁₄O₅ 274.27 Aldehyde (C4), benzoate Key intermediate in prostaglandin synthesis
[(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl] benzoate 209861-00-7 C₂₄H₂₂F₂O₅ 428.43 Difluoro, phenoxy Fluorinated analog with altered metabolic stability

*Estimated based on analogs; †Calculated from similar structures.

Key Findings

Substituent Effects :

  • The m-tolyl group in the target compound provides moderate lipophilicity compared to the 3-(trifluoromethyl)phenyl group in CAS 294856-03-4, which increases electron-withdrawing character and metabolic resistance .
  • Replacement of the 3-oxo group with a 3-hydroxy moiety (as in CAS 55444-68-3) reduces oxidative stability but may enhance hydrogen-bonding interactions in biological systems .

Stereochemical Influence :

  • The (3aR,4R,5R,6aS) configuration is conserved across all analogs, underscoring its importance in maintaining the bicyclic scaffold’s rigidity. The (E)-configuration of the pentenyl chain ensures optimal spatial alignment for receptor binding .

Biological Relevance: Compounds with 4-phenylbenzoate (e.g., CAS 41639-73-0) exhibit prolonged half-lives due to increased aromatic stacking interactions, whereas difluoro analogs (CAS 209861-00-7) show enhanced membrane permeability .

Thermal and Chemical Stability :

  • Benzoate esters (e.g., target compound, CAS 55444-68-3) require storage at 2–8°C to prevent hydrolysis, whereas fluorinated derivatives (CAS 209861-00-7) demonstrate greater stability under ambient conditions .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves a multi-step process:

  • Cyclopenta[b]furan core formation : Use stereoselective cyclization under acidic or basic conditions to construct the bicyclic framework.
  • Introduction of the (R,E)-3-oxo-4-(m-tolyl)pent-1-en-1-yl side chain : Employ cross-metathesis or Wittig reactions to attach the α,β-unsaturated ketone moiety while preserving stereochemistry .
  • Esterification : Use benzoic acid derivatives with coupling agents like DCC/DMAP to introduce the benzoyl group at the 5-position .
    Optimization: Monitor reaction progress via TLC or HPLC. Adjust temperature (typically 0–50°C) and solvent polarity (e.g., THF, DCM) to enhance yields (target >70%) and reduce byproducts .

Q. What analytical methods are most reliable for confirming the compound’s structure and purity?

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify stereochemistry and functional groups (e.g., benzoate carbonyl at ~167 ppm, cyclopentane protons at 1.5–3.0 ppm) .
  • HPLC-MS : Employ reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect degradation products .
  • Optical Rotation : Compare observed values (e.g., −44° in methanol) with literature to confirm enantiomeric purity .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Work in a fume hood to prevent inhalation of vapors or aerosols.
  • Storage : Keep in airtight containers at −20°C to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during large-scale synthesis?

  • Chiral Catalysts : Use Sharpless asymmetric epoxidation or Evans auxiliaries to control stereocenters during side-chain formation .
  • Low-Temperature Quenching : Terminate reactions at −78°C to minimize racemization of the α,β-unsaturated ketone .
  • Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to isolate enantiopure crystals.

Q. How do structural modifications to the m-tolyl group impact biological activity?

  • SAR Studies : Replace m-tolyl with electron-withdrawing (e.g., 3-CF3_3) or donating (e.g., 3-OCH3_3) groups and test in receptor-binding assays.
  • Pharmacokinetic Profiling : Measure logP (via shake-flask method) to correlate substituent hydrophobicity with membrane permeability .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with prostaglandin receptors, a common target for cyclopentanone derivatives .

Q. How can stability issues in aqueous buffers be addressed for in vitro assays?

  • pH Control : Maintain buffers at pH 6.5–7.4 to prevent ester hydrolysis. Avoid alkaline conditions (>pH 8).
  • Lyophilization : Store aliquots as lyophilized powders and reconstitute in DMSO immediately before use .
  • Stabilizing Agents : Add 0.1% BSA or cyclodextrins to mimic physiological conditions and reduce aggregation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.